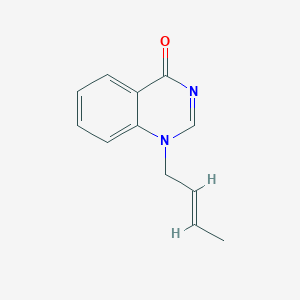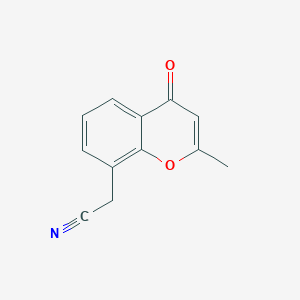![molecular formula C12H10N2O B15069650 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylalcohol with aldehydes followed by cyclization can yield the desired compound . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
1-Methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: A related compound with additional functional groups that may enhance its biological activity.
Uniqueness: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is unique due to its fused ring structure, which combines the properties of both naphthalene and imidazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methyl-1H-benzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15) |
InChI Key |
CDBBOEVAPYNBAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)










![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
